1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone
Description
1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone is a piperazine-derived compound featuring a benzoyl group substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. This structure combines a piperazine core—a common pharmacophore in drug design—with a sulfone-containing heterocycle (isothiazolidine dioxide), which may enhance hydrogen-bonding interactions and metabolic stability .
Properties
IUPAC Name |
1-[4-[4-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-17(26)18-6-8-20(9-7-18)23-11-13-24(14-12-23)22(27)19-4-2-5-21(16-19)25-10-3-15-30(25,28)29/h2,4-9,16H,3,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVDBFJEBNWDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4CCCS4(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone is a complex organic compound that incorporates a dioxidoisothiazolidine moiety, which is known for its potential biological activities. The structure suggests the presence of multiple functional groups that may contribute to its pharmacological properties.
Antimicrobial Activity
Compounds containing isothiazolidine rings have been studied for their antimicrobial properties. The dioxidoisothiazolidin moiety may enhance the compound's ability to inhibit bacterial growth or act against fungal pathogens. Studies on similar compounds have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Research indicates that piperazine derivatives often exhibit anticancer activity. The incorporation of piperazine in this compound may suggest potential cytotoxic effects against various cancer cell lines. In vitro studies on related compounds have demonstrated the ability to induce apoptosis in cancer cells, possibly through mechanisms involving cell cycle arrest or disruption of mitochondrial function.
Neuroprotective Effects
Some derivatives of benzoyl-piperazine have shown neuroprotective effects in preclinical models. This suggests that the compound may have potential applications in treating neurodegenerative diseases. Mechanisms may include antioxidant activity or modulation of neurotransmitter systems.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various isothiazolidine derivatives, compounds similar to 1-(4-(4-(3-(1,1-Dioxidoisothiazolidin-2-yl)benzoyl)piperazin-1-yl)phenyl)ethanone were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting promising antibacterial activity.
Study 2: Anticancer Activity
A series of piperazine-based compounds were tested for their cytotoxic effects on human breast cancer cell lines (MCF-7). The results showed that certain derivatives led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations.
Study 3: Neuroprotection
Research on benzoyl-piperazine derivatives revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis. In models of neurodegeneration, these compounds improved cell survival rates and reduced markers of oxidative damage.
Data Tables
| Activity Type | Compound | Tested Against | Results |
|---|---|---|---|
| Antimicrobial | Isothiazolidine Derivative | Staphylococcus aureus | Significant inhibition |
| Anticancer | Piperazine Derivative | MCF-7 Breast Cancer Cells | Dose-dependent cytotoxicity |
| Neuroprotective | Benzoyl-Piperazine Derivative | Neuronal Cell Lines | Improved survival under oxidative stress |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous piperazine- or benzoyl-containing derivatives. Key differences lie in substituent groups, synthetic yields, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Piperazine-Based Ethanone Derivatives
*Estimated based on molecular formula (C₂₂H₂₄N₄O₃S).
Spectral and Analytical Data
- Mass Spectrometry: Similar compounds (e.g., ’s urea derivatives) exhibit ESI-MS [M+H]⁺ peaks between 466.2–602.2, consistent with piperazine-ethanone frameworks .
- Melting Points : Derivatives with bulkier substituents (e.g., QD17 in ) show higher melting points (180.6–183.4°C), suggesting increased rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
